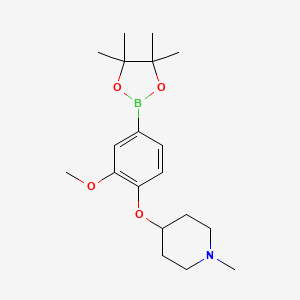

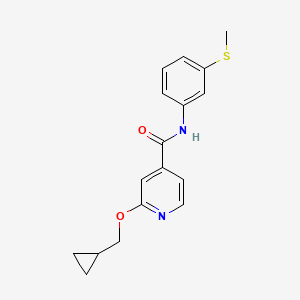

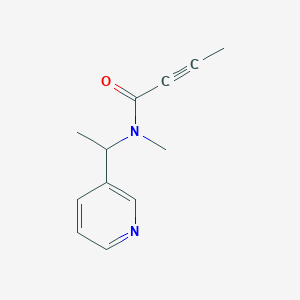

Fmoc-NHMe-Pip(Boc)-OH

カタログ番号 B2978077

CAS番号:

2137858-61-6

分子量: 480.561

InChIキー: VAHPTRKMZDHBNQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-NHMe-Pip(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This peptide is a derivative of Fmoc-protected amino acids and is widely used in peptide synthesis.

科学的研究の応用

Plant Systemic Immunity

- Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid in Plant Immunity : Studies have shown that pipecolic acid (Pip) and its derivatives play a crucial role in systemic acquired resistance (SAR) in plants. For instance, the conversion of Pip to N-hydroxypipecolic acid (NHP) by flavin-dependent-monooxygenase1 (FMO1) is a critical regulator of SAR, highlighting the biological importance of Pip-related compounds in plant defense mechanisms against pathogens (Hartmann et al., 2018).

Materials Science and Chemistry

- Amine-terminated Monolayers on Carbon : Research involving the electrografting of aminophenyl and aminomethylphenyl monolayers on carbon surfaces utilized Boc and Fmoc protective strategies. These amine-terminated films, upon deprotection, facilitate coupling reactions and are instrumental in creating functionalized surfaces for various applications, demonstrating the versatility of Fmoc-protected compounds in surface chemistry and materials science (Lee et al., 2015).

Peptide Synthesis

- Peptide Synthesis and Structural Analysis : Fmoc as an N-α-protecting group has been crucial in studying the stepwise solid-phase synthesis of peptides, allowing for the observation of secondary structures and the influence of protective groups on peptide conformation. This underscores the importance of Fmoc-protected compounds in understanding peptide behavior and synthesis techniques (Larsen et al., 1993).

- Hydrogelation and Self-Assembly : The Fmoc-tripeptides demonstrate significant differences in self-assembly properties based on sequence variations, influencing the structural and mechanical properties of hydrogels. These findings highlight the potential of Fmoc-protected peptides in designing materials with tailored properties for biomedical applications (Cheng et al., 2010).

Biomedical Applications

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promising antibacterial and anti-inflammatory capabilities, offering new approaches for developing biomedical materials. This research indicates the potential of Fmoc-protected amino acids in enhancing the performance of composite materials for healthcare applications (Schnaider et al., 2019).

特性

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHPTRKMZDHBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NHMe-Pip(Boc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

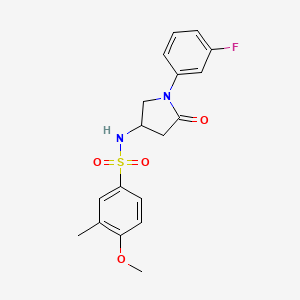

5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-amine

1092336-30-5

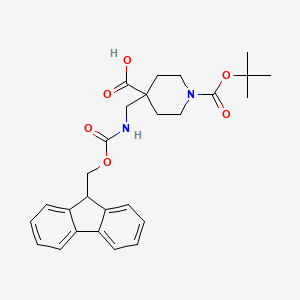

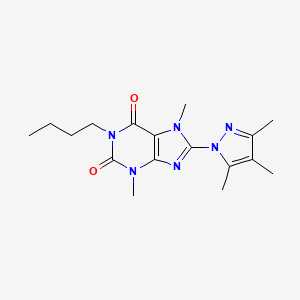

![1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2977997.png)

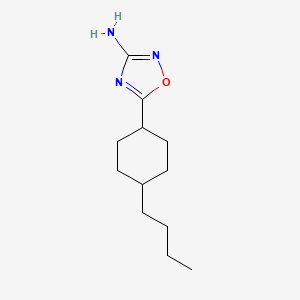

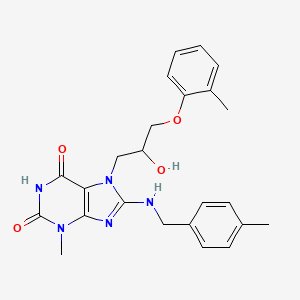

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)